molecular formula C20H14N2 B14619228 2-Naphthalenamine, N-(2-quinolinylmethylene)- CAS No. 57727-79-4

2-Naphthalenamine, N-(2-quinolinylmethylene)-

Cat. No.: B14619228
CAS No.: 57727-79-4
M. Wt: 282.3 g/mol
InChI Key: ZKHYCDOIFQEAML-UHFFFAOYSA-N
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Description

2-Naphthalenamine, N-(2-quinolinylmethylene)- is an organic compound that belongs to the class of naphthylamines It is characterized by the presence of a naphthalene ring system bonded to an amine group, which is further linked to a quinoline moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenamine, N-(2-quinolinylmethylene)- typically involves the condensation of 2-naphthylamine with 2-quinolinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenamine, N-(2-quinolinylmethylene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of naphthylamine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline and naphthylamine derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Naphthalenamine, N-(2-quinolinylmethylene)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenamine, N-(2-quinolinylmethylene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. This interaction can trigger various biochemical pathways, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthylamine: A related compound with similar structural features but lacking the quinoline moiety.

    Quinoline derivatives: Compounds that contain the quinoline ring system but may have different substituents.

Uniqueness

2-Naphthalenamine, N-(2-quinolinylmethylene)- is unique due to its combined naphthalene and quinoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds.

Properties

CAS No.

57727-79-4

Molecular Formula

C20H14N2

Molecular Weight

282.3 g/mol

IUPAC Name

N-naphthalen-2-yl-1-quinolin-2-ylmethanimine

InChI

InChI=1S/C20H14N2/c1-2-7-17-13-18(11-9-15(17)5-1)21-14-19-12-10-16-6-3-4-8-20(16)22-19/h1-14H

InChI Key

ZKHYCDOIFQEAML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=CC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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